molecular formula C12H10N4O B7463263 1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine

Cat. No. B7463263
M. Wt: 226.23 g/mol
InChI Key: AFTBJSMRLFRJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine involves its ability to bind to specific targets in cells. It has been found to bind to the adenosine receptor A2A, which is involved in various physiological processes, including inflammation and cancer cell proliferation. Binding to this receptor leads to the inhibition of cyclic adenosine monophosphate (cAMP) production, which ultimately leads to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine has several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase A and cyclic nucleotide phosphodiesterases. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine in lab experiments is its ability to selectively bind to the adenosine receptor A2A, which makes it a potential therapeutic agent for various diseases. However, one limitation is its low solubility in water, which makes it difficult to use in some experiments.

Future Directions

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine has several potential future directions for research. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study its potential as a drug delivery system, where it can be used to deliver drugs to specific targets in cells. Additionally, it can be studied for its potential as a biosensor for detecting specific molecules in cells.

Synthesis Methods

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine can be synthesized using different methods, including the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with phenol in the presence of a strong base such as potassium carbonate. Another method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with phenol in the presence of anhydrous zinc chloride. The reaction is carried out at high temperature and pressure, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine has potential applications in various scientific research fields. It has been studied for its anticancer activity, and research has shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, where it was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its antiviral activity, where it was found to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

1-methyl-4-phenoxypyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-11-10(7-15-16)12(14-8-13-11)17-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBJSMRLFRJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine

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